Thiocyanic acid

Catalog No.
S591132
CAS No.
463-56-9
M.F
HSCN
CHNS
M. Wt
59.09 g/mol
Availability
Inquiry
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Thiocyanic acid

CAS Number

463-56-9

Product Name

Thiocyanic acid

IUPAC Name

thiocyanic acid

Molecular Formula

HSCN
CHNS

Molecular Weight

59.09 g/mol

InChI

InChI=1S/CHNS/c2-1-3/h3H

InChI Key

ZMZDMBWJUHKJPS-UHFFFAOYSA-N

SMILES

C(#N)S

solubility

Solubility in water: good

Synonyms

ammonium rhodanate, ammonium thiocyanate, ammonium thiocyanate, (15)N-labeled cpd, thiocyanic acid, thiocyanic acid, ammonium salt, thiocyanic acid, barium salt, thiocyanic acid, magnesium salt

Canonical SMILES

C(#N)S

The exact mass of the compound Thiocyanic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: good. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Thiocyanic acid (CAS 463-56-9) is a moderately strong inorganic acid (pKa ~ 1.1) and a highly reactive pseudohalide source [1]. While its stable conjugate bases—such as potassium or sodium thiocyanate—are ubiquitous in standard laboratory settings, the free acid is a specialized reagent prized for its dual role as both a proton donor and a potent nucleophile [2]. Due to its tendency to polymerize in its pure monomeric form, HSCN is typically procured and utilized as a standardized aqueous solution or extracted directly into organic solvents like methyl isobutyl ketone (MIBK) or diethyl ether [3]. Its procurement is strictly driven by applications where the introduction of alkali metal cations or ammonium ions is detrimental, such as in high-purity coordination chemistry, catalyst-free epoxide ring-openings, and the selective hydrometallurgical extraction of critical metals [1].

Substituting free thiocyanic acid with common stable salts like potassium thiocyanate (KSCN) or ammonium thiocyanate (NH4SCN) fundamentally alters the reaction matrix and process efficiency [1]. Neutral thiocyanate salts require the in situ addition of strong mineral acids (e.g., H2SO4) to liberate the active SCN⁻ nucleophile, a process that inevitably generates large quantities of spectator salts such as potassium sulfate [2]. In liquid-liquid extraction systems, these spectator ions alter the aqueous ionic strength and phase equilibrium, severely depressing the separation coefficients of closely related metals [1]. In organic synthesis, the presence of alkali cations often necessitates the use of expensive macrocyclic catalysts, such as crown ethers, to facilitate nucleophilic attack, whereas free HSCN acts simultaneously as an acid catalyst and a nucleophile, enabling smooth, cation-free transformations [3].

High-Selectivity Liquid-Liquid Extraction of Nuclear-Grade Hafnium

In the hydrometallurgical separation of zirconium and hafnium, the use of a methyl isobutyl ketone (MIBK) and thiocyanic acid (HSCN) system is the industrial standard for achieving nuclear-grade purity [1]. HSCN forms an extractable HSCN·MIBK complex that selectively partitions hafnium into the organic phase, achieving a separation coefficient (KHf/KZr) of 8.58 to over 10 under optimized conditions [1]. In contrast, attempting this extraction with standard aqueous ammonium or potassium thiocyanate salts without acidifying and extracting as HSCN leaves the thiocyanate in the aqueous phase, resulting in near-zero separation due to the identical chemical properties of the metals [2].

Evidence DimensionSeparation coefficient of Hf over Zr (KHf/KZr)
Target Compound DataMIBK-HSCN extraction system (Coefficient = 8.58 to >10)
Comparator Or BaselineAqueous thiocyanate salts without HSCN organic extraction (Coefficient ≈ 1.0 / No separation)
Quantified DifferenceHSCN enables >8.5x higher selectivity for hafnium, allowing >99% purity recovery.
ConditionsSolvent extraction using MIBK organic phase vs. aqueous phase.

For industrial production of reactor-grade zirconium and hafnium, pre-loading the organic phase with HSCN is mandatory to drive selective partitioning.

Catalyst-Free Regioselective Conversion of Epoxides

Converting sterically hindered epoxides to β-hydroxy thiocyanates requires precise nucleophilic attack. Direct treatment with thiocyanic acid affords regioselective ring-opening in high yields (e.g., converting steroidal 5β,6β-epoxides to 5α-thiocyanato-6β-ols) without the need for external catalysts [1]. When potassium thiocyanate (KSCN) or ammonium thiocyanate is used as a substitute, the reaction requires the addition of macrocyclic diamides or crown ethers to complex the alkali cation and liberate the SCN⁻ ion to achieve comparable yields [2]. Free HSCN bypasses this requirement by acting as both the protonating acid and the nucleophile.

Evidence DimensionCatalyst dependency and reaction efficiency
Target Compound DataDirect HSCN addition (High yield, 0 equivalents of external catalyst)
Comparator Or BaselineKSCN or NH4SCN (Requires macrocyclic diamides or crown ethers for high yield)
Quantified DifferenceHSCN achieves high yield without the 1.0+ equivalents of macrocyclic catalysts required when using KSCN.
ConditionsEpoxide ring-opening in organic solvents.

Procuring direct HSCN solutions simplifies synthetic workflows and eliminates the cost and purification burden of macrocyclic catalysts in pharmaceutical manufacturing.

Cation-Free Synthesis of Heavy Metal Thiocyanate Coordination Polymers

The synthesis of pure, heavy metal thiocyanates (such as Bi(NCS)3 or Sn(NCS)2) for photovoltaic devices requires strictly cation-free conditions. Utilizing ethereal thiocyanic acid in an acid-base reaction with metal oxides or carbonates (e.g., Bi2O2(CO3)) yields the pure metal thiocyanate and easily removable water and CO2 as the only byproducts [1]. Conversely, synthesizing these compounds via salt metathesis using potassium thiocyanate (KSCN) introduces K⁺ ions that frequently co-crystallize or require complex fractional crystallization to separate from the target coordination polymer [1].

Evidence DimensionByproduct formation and product purity
Target Compound DataEthereal HSCN (Byproducts: H2O and CO2 only)
Comparator Or BaselineKSCN metathesis (Byproducts: K+ salts requiring fractional crystallization)
Quantified DifferenceHSCN provides a 100% volatile byproduct profile (H2O, CO2), eliminating the need for fractional crystallization of K+ salts.
ConditionsSynthesis of binary metal thiocyanates from metal carbonates/oxides.

Essential for materials scientists requiring high-purity, alkali-free metal thiocyanate precursors for advanced optoelectronic and photovoltaic applications.

One-Step 1,4-Addition for Thiocyanate Functionalization

Thiocyanic acid readily undergoes 1,4-addition to α,β-unsaturated carbonyl compounds, functioning as a highly efficient source of the thiocyanate nucleophile in a Michael-type process. For example, the direct addition of HSCN to mesityl oxide produces 4-methyl-4-(thiocyanato)pentan-2-one in 72% yield [1]. When attempting this with a dual-reagent system (KSCN + H2SO4) to generate the acid in situ, the resulting accumulation of bisulfate and sulfate salts can cause emulsion formation and complicate the aqueous workup, reducing the isolable yield of the desired β-thiocyanato derivative[1].

Evidence DimensionReaction matrix complexity and downstream processing
Target Compound DataDirect HSCN (Exact 1:1 stoichiometry, no salt accumulation)
Comparator Or BaselineKSCN + H2SO4 in situ generation (High sulfate salt accumulation)
Quantified DifferenceDirect HSCN avoids salt-induced emulsions, maintaining a clean 72% yield and simplifying phase separation compared to in situ generation.
Conditions1,4-addition to mesityl oxide in aqueous/organic media.

Streamlines the synthesis and purification of specialty sulfur-containing heterocycles by avoiding problematic salt-heavy aqueous workups.

Nuclear-Grade Hydrometallurgy

HSCN is the premier choice for the solvent extraction and separation of hafnium from zirconium. By utilizing HSCN in methyl isobutyl ketone (MIBK), engineers can achieve the >99% purity required for nuclear reactor materials without the phase-equilibrium disruptions caused by spectator salts[1].

Advanced Pharmaceutical and Steroid Synthesis

In synthetic routes requiring the regioselective ring-opening of complex epoxides (such as steroidal intermediates), direct application of HSCN acts as a catalyst-free reagent, avoiding the need for expensive crown ethers or macrocyclic diamides associated with KSCN use [2].

High-Purity Coordination Polymer Production

For the development of electron-transport layers in photovoltaic devices, ethereal HSCN allows for the direct synthesis of binary metal thiocyanates (e.g., Bi(NCS)3) from metal carbonates. This completely eliminates alkali metal contamination, ensuring pristine crystal lattice formation [3].

Physical Description

COLOURLESS LIQUID.

XLogP3

0.6

Vapor Density

Relative vapor density (air = 1): 2.0

LogP

0.58 (estimated)

Melting Point

5 °C

UNII

A5KWW7N91V

Related CAS

1762-95-4 (ammonium salt)
2092-17-3 (barium salt)
306-61-6 (magnesium salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Other CAS

463-56-9
1111-67-7

Wikipedia

Nitridosulfidocarbon(.)
Thiocyanic acid

General Manufacturing Information

Thiocyanic acid: INACTIVE

Dates

Last modified: 02-18-2024

Polyethylene glycol (PEG-400) promoted one-pot, five-component synthesis of (E)-ethyl2-(2-((E)-2-(1-(4-methyl-2-(phenylamino)thiazol-5yl)ethylidene)hydrazinyl)-4-oxothiazol-5(4H)-ylidene)acetates

Kodam Sujatha, Rajeswar Rao Vedula
PMID: 31123896   DOI: 10.1007/s11030-019-09962-3

Abstract

A facile, inexpensive and eco-friendly synthesis of functionalised (E)-ethyl2-(2-((E)-2-(1-(4-methyl-2-(phenylamino)thiazol-5yl)ethylidene)hydrazinyl)14-oxothiazol-5(4H)-ylidene)acetates has been developed via one-pot five-component approach. The title compounds were synthesized by the reaction of anilines, 3-chloropentane-2,4-dione, ammoniumthiocyanate, thiosemicarbazide and dialkylacetylene dicarboxylate using polyethylene glycol as green and recyclable solvent. The domino reaction proceeded smoothly in good-to-excellent yields.


New Mono- and Diesters with Imidazoquinolinone Ring- Synthesis, Structure Characterization, and Molecular Modeling

Iwona Zarzyka, Antonin Klásek, Karol Hęclik, Antonin Lyčka, Radek Bartošík, Lucjan Dobrowolski
PMID: 32961776   DOI: 10.3390/molecules25184303

Abstract

The objective of the studies was to synthesize and characterize new mono- and diesters with an imidazoquinolin-2-one ring with the use of 2,3-dihydro-2-thioxo-1H-imidazo[4 ,5-c]-quinolin-4(5
)-ones and ethyl bromoacetate. The products were isolated at high yield and characterized by instrumental methods (IR,
H-,
C-, and
N- NMR, MS-ESI, HR-MS, EA). In order to clarify the places of substitution and the structure of the derivatives obtained, molecular modeling of substrates and products was performed. Consideration of the possible tautomeric structures of the substrates confirmed the existence only the most stable keto form. Based on the free energy of monosubstituted ester derivatives, the most stable form were derivatives substituted at sulfur atom of enolic form the used imidazoquinolones. Enolic form referred only to nitrogen atom no 1. The modeling results were consistent with the experimental data. The HOMO electron densities at selected atoms of each substrate has shown that the most reactive atom is sulfur atom. It explained the formation of monoderivatives substituted at sulfur atom. The diester derivatives of the used imidazoquinolones had second substituent at nitrogen atom no. 3. The new diesters can be used as raw material for synthesis of thermally stable polymers, and they can also have biological activity.


Induced accumulation of Au, Ag and Cu in Brassica napus grown in a mine tailings with the inoculation of Aspergillus niger and the application of two chemical compounds

Eduardo González-Valdez, Alejandro Alarcón, Ronald Ferrera-Cerrato, Héctor René Vega-Carrillo, María Maldonado-Vega, Miguel Ángel Salas-Luévano, Rosalba Argumedo-Delira
PMID: 29475123   DOI: 10.1016/j.ecoenv.2018.02.055

Abstract

This study evaluated the ability of Brassica napus for extracting gold (Au), silver (Ag) and copper (Cu) from a mine tailings, with the inoculation of two Aspergillus niger strains, and the application of ammonium thiocyanate (NH
SCN) or ammonium thiosulfate [(NH
)
S
O
]. After seven weeks of growth inoculated or non-inoculated plants were applied with 1 or 2 g kg
of either NH
SCN or (NH
)
S
O
, respectively. Eight days after the application of the chemical compounds, plants were harvested for determining the total dry biomass, and the content of Au, Ag, and Cu in plant organs. Application of (NH
)
S
O
or NH
SCN resulted in enhanced Au-accumulation in stems (447% and 507%, respectively), while either (NH
)
S
O
+Aspergillus, or NH
SCN increased the Au-accumulation in roots (198.5% and 404%, respectively) when compared to the control. Treatments with (NH
)
S
O
or (NH
)
S
O
+Aspergillus significantly increased (P ≤ 0.001) the accumulation of Ag in leaves (677% and 1376%, respectively), while NH
SCN + Aspergillus, and (NH
)
S
O
enhanced the accumulation in stems (7153% and 6717.5%). The Ag-accumulation in roots was stimulated by NH
SCN+ Aspergillus, and (NH
)
S
O
+ Aspergillus (132.5% and 178%, respectively), when compared to the control. The combination of NH
SCN+Aspergillus significantly enhanced the Cu-accumulation in leaves (228%); whereas NH
SCN+ Aspergillus, or (NH
)
S
O
+ Aspergillus resulted in greater accumulation of Cu in stems (1233.5% and 1580%, respectively) than the control. Results suggest that either NH
SCN or (NH
)
S
O
(with or without Aspergillus) improved the accumulation of Au and Ag by B. napus. Accumulation of Au and Ag in plant organs overpassed the hyperaccumulation criterion (> 1 mg kg
of plant biomass); whereas Cu-accumulation in stems and roots also overpassed such criterion (> 1000 mg kg
) by applying either NH
SCN or (NH
)
S
O
+ A. niger.


Synthesis of S-linked trisaccharide glycal of derhodinosylurdamycin A: Discovery of alkyl thiocyanate as an efficient electrophile for stereoselective sulfenylation of 2-deoxy glycosyl lithium

Padam P Acharya, Kedar N Baryal, Cristin E Reno, Jianglong Zhu
PMID: 28645002   DOI: 10.1016/j.carres.2017.06.005

Abstract

Stereoselective synthesis of S-linked trisaccharide glycal of angucycline antitumor antibiotic derhodinosylurdamycin A is described. The synthesis has been accomplished employing our previously reported umpolung S-glycosylation strategy - stereoselective sulfenylation of 2-deoxy glycosyl lithium. It was found that sugar-derived thiocyanate was a better electrophile than corresponding asymmetric disulfide in this type of stereoselective sulfenylation.


Sulfur and nitrogen binary doped carbon dots derived from ammonium thiocyanate for selective probing doxycycline in living cells and multicolor cell imaging

Mingyue Xue, Liangliang Zhang, Zhihua Zhan, Mengbing Zou, Yong Huang, Shulin Zhao
PMID: 26838415   DOI: 10.1016/j.talanta.2015.12.024

Abstract

A novel sulfur and nitrogen binary doped carbon dots (S,N-CDs) was synthesized by one-step manner through the hydrothermal treatment of citric acid (CA) and ammonium thiocyanate, and the procedures for biomedical applications, including probing doxycycline in living cells and multicolor cell imaging were developed. The obtained S,N-CDs are stable in aqueous solution, possess a very high quantum yield (QY, 74.15%) and good photostability. The fluorescence of S,N-CDs can be specifically quenched by doxycycline, providing a convenient turn-off assay of doxycycline. This assay shows a wide linear detection range from 0.08 to 60 μM with a low detection limit of 20 nM. The present method also displays a good selectivity. More importantly, the S,N-CDs have an excellent biocompatibility and low cytotoxicity, allowing the multicolor cell imaging and doxycycline detection in living cells. Consequently, the developed doxycycline methods is facile, low-cost, biocompatible, sensitive and selective, which may hold the potential applications in the fields of food safety and environmental monitoring, as well as cancer therapy and related mechanism research.


Avidity of IgG antibodies against meningococcal serogroup a polysaccharide and correlations with bactericidal activity in sera from meningitis patients and controls from Ethiopia

M Medhane, G Tunheim, L M Naess, W Mihret, A Bedru, G Norheim, B Petros, A Aseffa, E Rosenqvist
PMID: 24383864   DOI: 10.1111/sji.12150

Abstract

Meningococcal meningitis is a significant global health challenge, especially for sub-Saharan area: the African meningitis belt. Neisseria meningitidis of serogroup A (MenA) is responsible for the large number of epidemics that have been recorded in these countries. To determine the level of antibodies against meningococcal A polysaccharide (APS) that correlates with protection against MenA disease in the African meningitis belt, it may be important to consider antibody avidity along with quantity. In this study, two ELISA methods using the chaotropic agent ammonium thiocyanate were compared and employed to measure avidity indexes (AI) of IgG antibodies against APS in controls and in acute and convalescent sera from Ethiopian meningococcal patients. High statistical correlations between the AIs determined by the two methods were observed. The geometric mean AI (GMAI) increased with time from acute to convalescent sera indicating affinity maturation. GMAI was significantly higher in convalescent sera from the MenA patients and in sera from the controls than in acute sera from patients with meningococcal disease. A significant correlation between serum bactericidal activity titres (SBA) and concentration of IgG antibodies against APS was observed; however, our results did not indicate that determination of antibody avidities by the thiocyanate elution method gave a better correlation with SBA than anti-APS IgG concentrations determined by the standard ELISA method.


Assessment of IgG avidity against pertussis toxin and filamentous hemagglutinin via an adapted enzyme-linked immunosorbent assay (ELISA) using ammonium thiocyanate

G Almanzar, B Ottensmeier, J Liese, M Prelog
PMID: 23022630   DOI: 10.1016/j.jim.2012.09.008

Abstract

Antibody avidity, defined as the strength of binding between antibody and antigen, represents a functional measure of affinity maturation of antibodies. Determination of the antibody avidity is usually performed separating high and low avidity antibodies by dissociating agents, but measurement of the antibody avidity in humans is rather complicated, due to the heterogeneity of the antibodies produced in response to complex antigens, e.g. after vaccinations. The purpose of the present study was to evaluate the experimental determinants of the assessment of avidities of IgG antibodies directed against pertussis toxin (IgG-anti-PT) and filamentous hemagglutinin (IgG-anti-FHA) produced after pertussis vaccination using an adapted ELISA and ammonium thiocyanate (NH(4)SCN) as dissociating agent. Our experiments revealed that the results of avidity testing depend very much on experimental conditions and may over- or underestimate the relative avidity of IgG-anti-PT and IgG-anti-FHA antibodies. Whereas in our findings avidity seems to be independent from the initial antibody concentration in a wide range of measures, RAI depends on NH(4)SCN concentration, time of incubation and temperature of the reaction. The presented method allows an accurate measurement of the IgG antibody avidity against both Bordetella pertussis antigens PT and FHA, using NH(4)SCN as chaotropic agent in concentrations lower than 3.0M for 20 min time of incubation at 37 °C. Different experimental conditions in testing pertussis-specific IgG antibody avidity should be considered in interpretation and comparability of data of different studies.


Development of ultrasound-assisted emulsification microextraction for determination of thiocynate ion in human urine and saliva samples

Mahdi Hashemi, Seyed Mosayeb Daryanavard, Sana Abdolhosseini
PMID: 23353810   DOI: 10.1016/j.jchromb.2012.12.030

Abstract

Ultrasound-assisted emulsification microextraction (USAE-ME) procedure coupled with UV-vis spectrophotometric measurement has been developed for determination of thiocyanate ion (SCN(-)) in water and biological fluids samples. The method is based on protonation of SCN(-) ions in acidic medium and extraction of thiocyanic acid into fine droplets of chloroform as an extraction solvent contains rhodamine B (RhB). The RhB was protonated in presence of thiocynanic acid to form highly colored ion-pair complex of [thiocynate][RhBH(+)] in chloroform, which used for subsequent spectrophotometric determination of SCN(-) ions. Experimental parameters for both spectrophotometric reaction and USAE-ME procedure have been optimized. Under optimized conditions the calibration curve for SCN(-) showed good linearity in the range of 38.0-870.0ngmL(-1) (R(2)=0.9967). The limit of detection (S/N=3) and preconcentration factor were 5.0ngmL(-1) and 40, respectively. Relative standard deviation for determination of 200ngmL(-1) of SCN(-) was 2.8% (n=5). The proposed method has been successfully applied for determination of SCN(-) ion in tap water, mineral bottled water and human saliva and urine samples with an average recovery of 99.2%.


Effect of Hofmeister Ions on Transport Properties of Aqueous Solutions of Sodium Hyaluronate

Lenka Musilová, Aleš Mráček, Věra Kašpárková, Antonín Minařík, Artur J M Valente, Eduarda F G Azevedo, Luis M P Veríssimo, M Melia Rodrigo, Miguel A Esteso, Ana C F Ribeiro
PMID: 33669232   DOI: 10.3390/ijms22041932

Abstract

Tracer diffusion coefficients obtained from the Taylor dispersion technique at 25.0 °C were measured to study the influence of sodium, ammonium and magnesium salts at 0.01 and 0.1 mol dm
on the transport behavior of sodium hyaluronate (NaHy, 0.1%). The selection of these salts was based on their position in Hofmeister series, which describe the specific influence of different ions (cations and anions) on some physicochemical properties of a system that can be interpreted as a salting-in or salting-out effect. In our case, in general, an increase in the ionic strength (i.e., concentrations at 0.01 mol dm
) led to a significant decrease in the limiting diffusion coefficient of the NaHy 0.1%, indicating, in those circumstances, the presence of salting-in effects. However, the opposite effect (salting-out) was verified with the increase in concentration of some salts, mainly for NH
SCN at 0.1 mol dm
. In this particular salt, the cation is weakly hydrated and, consequently, its presence does not favor interactions between NaHy and water molecules, promoting, in those circumstances, less resistance to the movement of NaHy and thus to the increase of its diffusion (19%). These data, complemented by viscosity measurements, permit us to have a better understanding about the effect of these salts on the transport behaviour of NaHy.


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